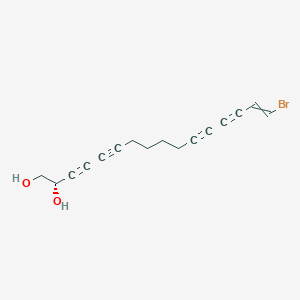
(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne coupling reactions to form the tetrayne structure. The bromine atom can be introduced via halogenation reactions, and the diol group can be formed through oxidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the tetrayne structure can be reduced to form alkenes or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiolates can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure may allow for the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its multiple functional groups make it a versatile building block for various applications.
Wirkmechanismus
The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and tetrayne structure may play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-16-Chlorohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
(2S)-16-Iodohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with an iodine atom instead of bromine.
(2S)-16-Fluorohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
828270-19-5 |
|---|---|
Molekularformel |
C16H15BrO2 |
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
(2S)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m0/s1 |
InChI-Schlüssel |
XHSHGEFDZILCJI-INIZCTEOSA-N |
Isomerische SMILES |
C(CCC#CC#C[C@@H](CO)O)CC#CC#CC=CBr |
Kanonische SMILES |
C(CCC#CC#CC(CO)O)CC#CC#CC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
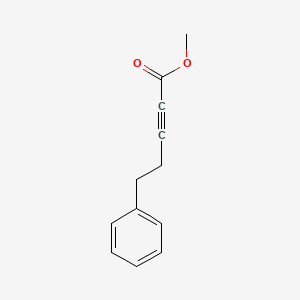
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)

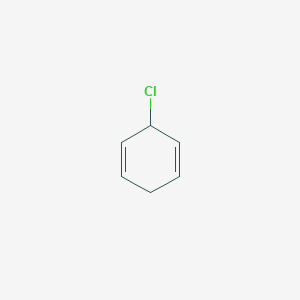
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)
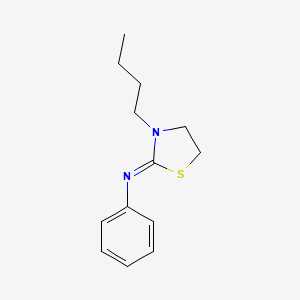

![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
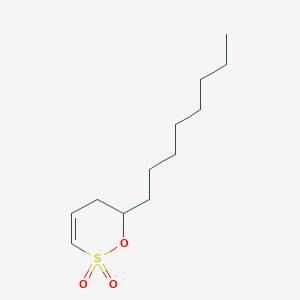
![Acetic acid;4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol](/img/structure/B14222233.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
